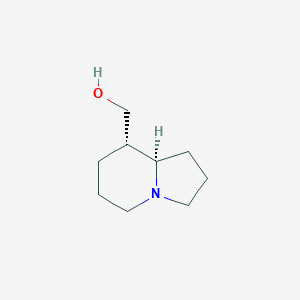

(+)-Tashiromine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

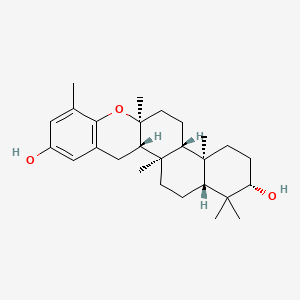

(+)-tashiromine is a tashiromine. It is an enantiomer of a (-)-tashiromine.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

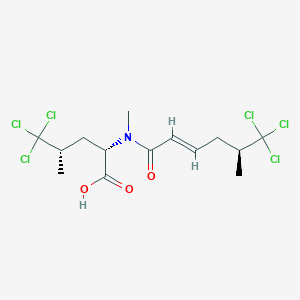

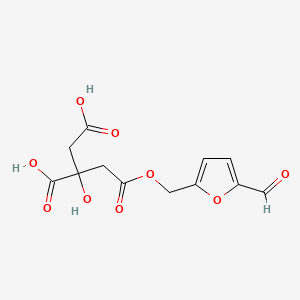

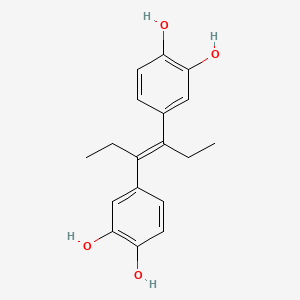

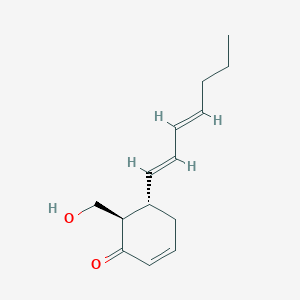

- Formal Synthesis and Study Towards Total Synthesis : An efficient formal synthesis of (+)-tashiromine was achieved using an intermolecular asymmetric Mannich-type reaction. This synthesis is significant for its efficiency and potential application in the total synthesis of related compounds like (+)-stemoamide (Chen, Bao, Zhang, & Tang, 2013).

- Total Synthesis Approach : A concise, stereoselective total synthesis of racemic (+)-tashiromine was developed using olefin cross-metathesis chemistry. This method demonstrates a rapid construction of the cyclisation precursor and showcases the potential for both racemic and asymmetric syntheses (Marsden & McElhinney, 2008).

- Novel Stereocontrolled Syntheses : A unique stereocontrolled approach for synthesizing tashiromine and epitashiromine alkaloids from cyclooctene β-amino acids was developed, highlighting a novel synthetic concept based on azetidinone opening of a bicyclic β-lactam (Kiss, Forró, & Fülöp, 2015).

Applications in Alkaloid Synthesis

- Pyridinium Reduction Route : A unique synthesis of (±)-tashiromine as a single diastereoisomer was achieved through a pyridinium reduction route. This method underscores the potential for synthesizing complex alkaloids using relatively simple protocols (Bates & Boonsombat, 2001).

- Enaminone Intermediates in Synthesis : The syntheses of (±)-tashiromine and its epimer (±)-epitashiromine were demonstrated through the use of enaminone chemistry. This approach highlights the impact of different substituents in the preparation of bicyclic systems (Riley, Michael, & de Koning, 2016).

- Concise Synthesis via Olefin Cross-Metathesis : A concise six-step synthesis of tashiromine was achieved, utilizing olefin cross-metathesis for key functionalized allylsilane preparation. This methodology underscores the efficiency and stereochemical control in constructing the bicyclic framework (McElhinney & Marsden, 2005).

Advanced Synthetic Strategies

- Domino Hydroformylation/Double Cyclization : A novel alkyne-mediated domino reaction for preparing indolizidine-type alkaloids was developed, with a concise synthesis of tashiromine as an application. This method incorporates DFT calculations for reactivity and selectivity rationales (Chiou et al., 2011).

- Applications of Imines in Alkaloid Synthesis : Novel applications of imine chemistry in the synthesis of alkaloids, including (±)-tashiromine, were explored. This research demonstrates the utility of imines in rapid assembly of alkaloid structural subunits (Martin, 2009).

Eigenschaften

Produktname |

(+)-Tashiromine |

|---|---|

Molekularformel |

C9H17NO |

Molekulargewicht |

155.24 g/mol |

IUPAC-Name |

[(8S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |

InChI |

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |

InChI-Schlüssel |

DATGBSBEMJWBMW-RKDXNWHRSA-N |

Isomerische SMILES |

C1C[C@@H]([C@H]2CCCN2C1)CO |

Kanonische SMILES |

C1CC(C2CCCN2C1)CO |

Synonyme |

tashiromine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

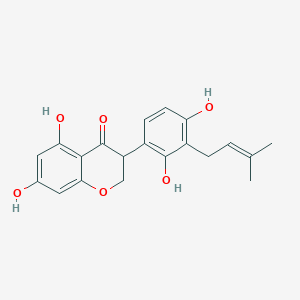

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.